Product packaging for Antigen NY-CO-13 (65-73)(Cat. No.:)

Antigen NY-CO-13 (65-73)

Cat. No.: B1575420
Attention: For research use only. Not for human or veterinary use.
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Description

Antigen NY-CO-13 (65-73) is a synthetic peptide fragment corresponding to a region of the cellular tumor antigen p53, a critical tumor suppressor protein often referred to as NY-CO-13 . The p53 protein plays a central role in preventing cancer by inducing cell cycle arrest, facilitating DNA repair, and triggering programmed cell death (apoptosis) in response to cellular stress and DNA damage . This antigen is normally present at low levels in cells but becomes activated and accumulates in response to genomic aberrations . As a research reagent, this peptide is invaluable for immunological studies, including the investigation of T-cell-mediated immune responses, the development of immunoassays, and exploration of p53 biology in the context of oncology . Its high purity makes it particularly suitable for use as an antigen in antibody production, epitope mapping, and in vitro cellular immunology research. Researchers can utilize this peptide to gain deeper insights into the mechanisms of tumor suppression and the development of novel cancer immunotherapies . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

sequence

RMPEAAPPV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

P53_HUMAN Cellular tumor antigen p53 (Tumor suppressor p53) (Phosphoprotein p53) (Antigen NY-CO-13) (65-73)

Origin of Product

United States

Molecular Mechanisms of Antigen Ny Co 13 65 73 Processing and Presentation

Specific Presentation of Antigen NY-CO-13 (65-73) by HLA-A*02:01

Determinants of Natural Processing and Presentation

The natural processing and presentation of the tumor-associated antigen NY-CO-13 (65-73), a peptide derived from the p53 protein, are governed by a series of intricate molecular events. These determinants dictate the peptide's availability for recognition by cytotoxic T lymphocytes (CTLs) and are crucial for the cellular immune response against tumors overexpressing p53. The key factors influencing this pathway include proteasomal degradation of the parent p53 protein, transport of the resulting peptides into the endoplasmic reticulum, and the peptide's binding affinity to specific Human Leukocyte Antigen (HLA) class I molecules.

The intracellular concentration of the p53 protein is a primary determinant. In many human cancers, mutations in the TP53 gene lead to the stabilization and accumulation of the p53 protein within the tumor cells. This overexpression provides an abundant source of substrate for the antigen processing machinery, increasing the likelihood that p53-derived peptides, including NY-CO-13 (65-73), will be generated and presented.

Proteasomal degradation is a critical step in the generation of peptides for MHC class I presentation. The ubiquitin-proteasome system is responsible for the breakdown of intracellular proteins, including p53, into smaller peptides. The cleavage specificity of the proteasome plays a role in the repertoire of peptides produced. While direct evidence for the precise proteasomal cleavage sites that liberate the exact NY-CO-13 (65-73) epitope is complex, the degradation of p53 by this pathway is essential for producing the pool of peptides from which this epitope is selected. It is noteworthy that the expression of wild-type p53 can upregulate components of the antigen processing machinery, such as the Transporter associated with Antigen Processing (TAP), which facilitates the transport of peptides from the cytosol into the endoplasmic reticulum for loading onto MHC class I molecules.

The binding of the generated peptide to an HLA class I molecule is a highly selective process and a major determinant of its presentation on the cell surface. The NY-CO-13 (65-73) peptide has been shown to bind to the HLA-A*0201 (also known as HLA-A2.1) allele. This interaction is crucial for the stable expression of the peptide-HLA complex on the tumor cell surface, making it a target for recognition by specific CTLs.

A significant factor influencing the processing and presentation of NY-CO-13 (65-73) is a common polymorphism in the TP53 gene at codon 72, which is located within the sequence of this peptide. This polymorphism results in either an arginine (R) or a proline (P) at this position. While both versions of the peptide have similar predicted binding affinities for HLA-A2, experimental evidence suggests that the proline-containing peptide (p53(72P)) is more efficient in stabilizing HLA-A2 molecules. Interestingly, CTLs stimulated with either the p53(72P) or p53(72R) peptide have demonstrated cross-reactivity, recognizing tumor cells presenting either form of the peptide.

The natural processing and presentation of the NY-CO-13 (65-73) epitope have been confirmed by the ability of CTLs specific for this peptide to recognize and lyse tumor cells that overexpress p53 in an HLA-A2-restricted manner. This indicates that the entire pathway, from protein degradation to peptide presentation, is functional in these cancer cells, leading to the display of this particular "self" peptide as a tumor-associated antigen.

DeterminantDescriptionResearch Findings
p53 Protein Expression Accumulation of mutated p53 protein in tumor cells provides an increased source for peptide generation.Mutations in the TP53 gene are frequent in human cancers, leading to protein stabilization and overexpression. This allows for the processing and presentation of wild-type p53 peptides.
Proteasomal Degradation The ubiquitin-proteasome system degrades the p53 protein into smaller peptides suitable for MHC class I presentation.Proteasomal degradation of p53 is a key factor in determining the available peptide repertoire. Wild-type p53 can enhance the expression of TAP, a crucial component for peptide transport.
HLA Binding Affinity The ability of the NY-CO-13 (65-73) peptide to bind to specific HLA class I molecules, primarily HLA-A*0201.The peptide shows a strong binding affinity for the HLA-A2.1 molecule.
Codon 72 Polymorphism A polymorphism at codon 72 of the TP53 gene results in either an arginine (R) or proline (P) within the peptide sequence, affecting HLA-A2 stabilization.The p53(72P) variant demonstrates more efficient HLA-A2 stabilization than the p53(72R) variant, though CTLs can show cross-reactivity.
Natural Presentation on Tumor Cells The successful processing and presentation of the peptide on the surface of cancer cells, leading to recognition by CTLs.CTL clones specific for the wild-type p53 (65-73) peptide can recognize and lyse HLA-A2 positive tumor cells that overexpress p53.

T Cell Receptor Tcr Recognition and Functional T Cell Responses to Antigen Ny Co 13 65 73

Biophysical and Structural Aspects of TCR-pMHC-I Interaction

The interaction between a TCR and its cognate pMHC-I ligand is a highly specific and dynamic process that governs T-cell activation. While detailed biophysical and structural studies focusing specifically on the NY-CO-13 (65-73) peptide are not extensively documented in the available literature, the general principles derived from studies of other tumor and viral antigens provide a robust framework for understanding this molecular recognition event.

The engagement of a TCR with a pMHC complex is a dynamic process involving significant conformational flexibility. nih.gov This interaction is not a simple "lock-and-key" mechanism but is better described by models such as "induced fit" or "conformational selection," where both the TCR and the pMHC can undergo structural adjustments upon binding. biorxiv.org Molecular dynamics simulations and structural studies of other TCR-pMHC systems, such as those involving the cancer-testis antigen MAGE-A4, show that the interaction is stabilized by contacts between the TCR's germline-encoded complementarity-determining region (CDR) loops 1 and 2 and the MHC surface. nih.gov Meanwhile, peptide specificity is primarily dictated by direct interactions with the more variable CDR3 loops of the TCR. nih.govnih.gov

The kinetics of this interaction, characterized by association (on-rate) and dissociation (off-rate) constants, are critical determinants of T-cell signaling. A sufficiently long-lived interaction is generally required to initiate a productive signaling cascade. The dynamic nature of the pMHC binding groove itself can also play a role in TCR selectivity, where distinct motions within the MHC can create a "dynamic gate" that either permits or impedes TCR binding depending on the presented peptide. nih.govresearchgate.net

Table 1: Illustrative Kinetic Parameters of TCR-pMHC-I Interactions for a Cancer-Testis Antigen (NY-ESO-1) This table presents example data from a well-studied tumor antigen to illustrate the typical range of biophysical parameters governing TCR-pMHC interactions, as specific data for NY-CO-13 (65-73) is not readily available.

TCR VariantAffinity (KD, µM)Dissociation Rate (koff, s-1)Association Rate (kon, M-1s-1)Reference
Wild-Type (Natural)~10 - 100~0.1 - 1.0~103 - 104 nih.govnih.gov
Affinity-Enhanced~0.1 - 5.0~0.01 - 0.1~104 - 105 nih.gov

The CD8 co-receptor is a key component in the recognition of pMHC-I complexes and plays a multifaceted role in T-cell activation. frontiersin.org It binds to a non-polymorphic region of the MHC-I molecule (the α3 domain), an area distinct from the TCR binding site. nih.gov This interaction serves several crucial functions:

Recruitment of Lck Kinase: The cytoplasmic tail of the CD8 molecule is associated with the lymphocyte-specific protein tyrosine kinase (Lck). nih.gov Upon binding to the pMHC, CD8 brings Lck into close proximity to the TCR-CD3 complex, facilitating the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 subunits, a critical first step in the signaling cascade. nih.govfrontiersin.org

Enhancing T-Cell Sensitivity: By stabilizing the interaction and recruiting Lck, CD8 dramatically increases the sensitivity of the T cell to low concentrations of antigen, a crucial feature for detecting cancer cells that may present only a small number of specific pMHC complexes. frontiersin.org

Studies have shown that the contribution of the CD8 co-receptor can be inversely correlated with the intrinsic affinity of the TCR for the pMHC. nih.gov High-affinity TCRs may be less dependent on CD8 for stable binding and activation. nih.govsemanticscholar.org

The binding of the TCR and CD8 co-receptor to the pMHC complex initiates a series of conformational changes that transmit a signal across the cell membrane. While large-scale conformational changes across the entire TCR ectodomain are not typically observed, localized shifts in the CDR loops upon ligand engagement are common. nih.govnih.govtheadl.com The most significant movements generally occur in the hypervariable CDR3 loops, which directly contact the peptide. nih.govnih.govfrontiersin.org

Signal initiation is thought to occur through several potential mechanisms that are not mutually exclusive:

Allosteric Changes: Binding of the pMHC may induce subtle allosteric changes that propagate through the TCR-CD3 complex, altering the conformation of the intracellular CD3 tails and making the ITAMs accessible for phosphorylation by Lck. elifesciences.org

Kinetic Segregation: The formation of stable TCR-pMHC complexes can lead to the spatial reorganization of molecules at the immunological synapse. This model proposes that the close apposition of the T-cell and antigen-presenting cell (APC) membranes physically excludes large membrane proteins like the phosphatase CD45 from the synapse, while smaller molecules like the TCR-CD3 complex and associated kinases (recruited by CD8) are enriched. nih.gov This imbalance of kinase over phosphatase activity in the synapse leads to net phosphorylation of ITAMs and signal initiation. nih.gov

Mechanical Forces: Some models propose that the TCR can act as a mechanosensor, converting the mechanical forces generated during cell-cell interaction and TCR-pMHC binding into a biochemical signal. nih.gov

Characterization of CD8+ Cytotoxic T Lymphocyte (CTL) Responses

The successful recognition of the NY-CO-13 (65-73)-pMHC complex leads to the activation and differentiation of CD8+ T cells into cytotoxic T lymphocytes (CTLs), which are capable of directly killing tumor cells.

The generation of a robust CTL response against a specific tumor antigen like NY-CO-13 (p53) is a primary goal of cancer immunotherapy. CTLs specific for tumor-associated antigens can be induced through various strategies, including vaccination with peptides or nucleic acids, or through adoptive cell transfer (ACT) of T cells engineered to express a specific TCR. tandfonline.comnih.govgoogle.com The process of CTL induction typically involves the uptake of tumor antigens by professional APCs, such as dendritic cells (DCs). These DCs process the antigen and present the derived peptides on their MHC class I molecules to naive CD8+ T cells in lymphoid organs, a process known as cross-presentation. iiarjournals.org This initial priming, along with co-stimulatory signals and cytokine help, drives the proliferation and differentiation of antigen-specific T cells into effector CTLs. iiarjournals.org

The effectiveness of a CTL response is determined not just by the number of specific T cells, but by their quality, which is often described by their functional avidity. Functional avidity refers to the concentration of antigen required to elicit a half-maximal response from the T cell (e.g., cytokine release or target cell lysis). nih.govoncohemakey.com It is a composite measure influenced by:

The intrinsic affinity and kinetics of the TCR-pMHC interaction. nih.gov

The density of TCRs and co-receptors on the T-cell surface.

The efficiency of the downstream signaling machinery. mdpi.com

Generally, T cells with higher functional avidity are more sensitive to low levels of antigen and are considered more potent effector cells. nih.gov For self-antigens like p53, the T-cell repertoire is shaped by tolerance mechanisms that delete most high-avidity autoreactive T cells. Consequently, the natural T-cell response to such antigens is often of low to intermediate avidity. nih.gov

Specificity is paramount to avoid off-target toxicities. The TCR must be able to distinguish the target NY-CO-13 (65-73) peptide from thousands of other self-peptides presented by MHC molecules. Comprehensive screening methods are used to define the "TCR fingerprint"—the specific amino acid motifs at each position of the peptide that are permissible for recognition—to predict and test for potential cross-reactivity with other peptides in the human proteome. researchgate.net

Table 2: Factors Influencing the Functional Avidity of CTLs This table summarizes the key determinants of a T cell's functional response to antigen stimulation.

CategoryFactorImpact on Functional AvidityReference
TCR-pMHC InteractionTCR Affinity (KD)Higher affinity (within physiological range) generally correlates with higher avidity. nih.govnih.gov
TCR Off-Rate (koff)Slower off-rates (longer dwell time) typically enhance avidity. nih.gov
Cell Surface MoleculesTCR/CD3 DensityHigher surface expression can increase the probability of engagement, enhancing avidity. mdpi.com
CD8 Co-receptor ExpressionCrucial for low-affinity interactions; enhances stability and signaling. frontiersin.org
Intracellular SignalingSignaling Pathway EfficiencyEfficient kinase activity (e.g., Lck) and downstream signaling amplifies the initial TCR signal. mdpi.com

Influence of Post-Translational Modifications on Antigenicity and T-Cell Reactivity

Post-translational modifications (PTMs) are crucial in regulating the function, stability, and localization of the p53 protein. nih.govresearchgate.net These modifications, including phosphorylation and acetylation, can also influence the immunogenicity of p53-derived peptides by altering their processing, presentation by Major Histocompatibility Complex (MHC) molecules, and recognition by T-cell receptors (TCRs). nih.govunito.it

Peptide Modifications and Impact on Immunogenicity

While extensive research has been conducted on the PTMs of the full-length p53 protein, specific modifications within the NY-CO-13 (65-73) peptide and their direct impact on its immunogenicity are less characterized. However, studies on broader p53 peptides provide insights into how such modifications could influence T-cell responses.

A significant area of investigation is the polymorphism at codon 72 of the TP53 gene, which results in either a proline (p5372P) or an arginine (p5372R) at this position within the 65-73 amino acid sequence. nih.gov This natural variation can affect the peptide's immunogenicity. Both polymorphic variants of the p5365–73 peptide are recognized by CD8+ T cells. nih.gov Interestingly, CD8+ T cells stimulated with either the proline or arginine-containing peptide have demonstrated cross-reactivity, recognizing target cells presenting either version of the peptide. nih.gov This suggests that T-cell responses generated against one variant can still be effective against tumors expressing the other.

Acetylation is another PTM with the potential to enhance the immunogenicity of p53 peptides. A pilot study investigating the immunogenicity of acetylated versus non-acetylated p53 peptides found that acetylated versions induced a significantly stronger cytokine response from CD4+ T cells. unito.it This suggests that acetylation may create novel epitopes or enhance the presentation of existing ones, thereby boosting T-cell reactivity.

Phosphorylation of p53 is a key signaling event in response to cellular stress. nih.gov Research has shown that phosphorylated p53 peptides can be presented by MHC class II molecules and elicit specific T helper (HTL) responses. nih.gov These HTLs were capable of recognizing tumor cells expressing phosphorylated p53, indicating that this PTM can generate tumor-specific antigens. nih.gov While these studies did not focus specifically on the 65-73 region, they establish the principle that PTMs can create immunogenic epitopes from the p53 protein.

Table 1: Impact of p53 Peptide Modifications on Immunogenicity

ModificationPeptide ContextKey FindingsReference
Polymorphism (Proline vs. Arginine at codon 72) p5365-73Both variants are recognized by CD8+ T cells. Cross-reactivity of T-cells against both peptide forms observed. nih.gov
Acetylation General p53 peptidesAcetylated peptides led to a threefold increase in cytokine production from CD4+ T cells compared to non-acetylated counterparts. unito.it
Phosphorylation p5322-41Phosphorylated peptides induced T helper responses against tumor cells expressing phosphorylated p53. nih.gov

Alteration of MHC Binding and TCR Recognition

Post-translational modifications and inherent sequence variations can alter the binding of the NY-CO-13 (65-73) peptide to MHC molecules and its subsequent recognition by TCRs.

The proline/arginine polymorphism at codon 72 has been shown to directly influence MHC binding. Despite predictions of similar binding affinities to HLA-A2, experimental evidence demonstrated that the p5372P peptide had a higher efficiency in stabilizing HLA-A2 molecules compared to the p5372R peptide. nih.gov This suggests that the proline-containing variant may be presented more effectively by tumor cells, potentially leading to a more robust T-cell response.

The cross-reactivity of CD8+ T cells for both polymorphic forms of the p5365-73 peptide indicates a degree of flexibility in TCR recognition. nih.gov This implies that the TCRs can accommodate the structural differences imparted by the proline or arginine residue, a critical factor for the broad applicability of any vaccine targeting this epitope.

While direct evidence for the impact of acetylation and phosphorylation within the 65-73 sequence on MHC binding and TCR recognition is limited, general principles of immunology suggest potential effects. The addition of a phosphate or acetyl group can alter the charge and conformation of the peptide, which could either enhance or hinder its binding to the MHC groove. nih.gov Such modifications can also create novel contact points for the TCR, potentially leading to the activation of T-cell populations that would not recognize the unmodified peptide. nih.gov For instance, T-cell responses to acetylated p53 peptides were found to be presented primarily by HLA-DR molecules. unito.it

Table 2: Influence of p5365-73 Peptide Variations on MHC Binding and TCR Recognition

VariationEffect on MHC BindingEffect on TCR RecognitionReference
Codon 72 Polymorphism (Proline) More efficient stabilization of HLA-A2 molecules compared to the arginine variant.Recognized by CD8+ T cells; T-cell cross-reactivity observed. nih.gov
Codon 72 Polymorphism (Arginine) Less efficient stabilization of HLA-A2 molecules compared to the proline variant.Recognized by CD8+ T cells; T-cell cross-reactivity observed. nih.gov
Acetylation (General p53 peptides) Presented by HLA-DR molecules.Enhanced recognition by CD4+ T cells. unito.it
Phosphorylation (General p53 peptides) Can be presented by MHC class II molecules.Can be recognized by specific T helper cells. nih.gov

Role of Antigen Ny Co 13 65 73 in Tumor Immunosuppression and Immune Evasion Mechanisms

Impact of TP53 Mutation Status on Tumor Immunogenicity and Antigen Presentation

The TP53 gene plays a dual role in tumor immunity, with its mutation status critically influencing a cancer's immunogenic profile. On one hand, mutations in TP53 can generate neoantigens—novel peptides not present in normal cells. aacrjournals.orgjci.org These neoantigens, including specific fragments like NY-CO-13 (65-73), can be presented on the tumor cell surface by Major Histocompatibility Complex (MHC) molecules and recognized by T cells, marking the cancer for destruction. aacrjournals.orgaacrjournals.orgjci.org Studies have demonstrated that tumor-infiltrating lymphocytes (TILs) from patients can indeed recognize autologous p53 neoantigens, confirming their immunogenicity. aacrjournals.orgjci.org

Conversely, the loss of wild-type p53 function severely impairs the cell's ability to present antigens effectively. Wild-type p53 acts as a transcription factor that upregulates key components of the antigen presentation machinery (APM). nih.govfrontiersin.org For instance, p53 can enhance the expression of Transporter associated with Antigen Processing (TAP) and MHC class I molecules. nih.govfrontiersin.org Therefore, the absence of functional p53 can lead to reduced surface expression of MHC-I, making tumor cells less visible to cytotoxic T lymphocytes. nih.govfrontiersin.org This creates a scenario where a tumor may harbor immunogenic neoantigens but lacks the machinery to present them, effectively rendering it invisible to the immune system. nih.govfrontiersin.org Some studies suggest that while TP53-mutated tumors can have elevated immunogenic activity, they are also associated with higher immunosuppressive activity. biorxiv.org

Alterations in Antigen Processing and Presentation Machinery (APM) in Malignancy

A common strategy for tumor immune evasion is the disruption of the Antigen Processing and Presentation Machinery (APM). nih.govnih.gov The APM is a multi-step cellular pathway responsible for processing proteins into peptides and loading them onto MHC class I molecules for presentation to CD8+ T cells. oup.com Defects in the APM are frequently observed in various cancers and are considered a significant mechanism of both intrinsic and acquired resistance to immunotherapy. frontiersin.orgmdpi.com These alterations can occur at any stage of the pathway, from protein degradation by the proteasome to the transport of peptides and the surface expression of MHC-I complexes. oup.commdpi.com Such defects can result in a reduced presentation of tumor antigens, allowing cancer cells to escape recognition and elimination by the immune system. mdpi.comwaocp.org

The downregulation or complete loss of MHC-I molecule expression on the tumor cell surface is a primary mechanism of immune escape. frontiersin.orgnih.gov This phenomenon has been documented in a wide range of human tumors, with reports indicating that 40-90% of cancers show deficient MHC-I expression. nih.govspandidos-publications.com By reducing the levels of MHC-I, tumor cells limit the presentation of tumor-associated antigens, thereby avoiding recognition by cytotoxic T cells. nih.govfrontiersin.org This loss of expression can be due to various mechanisms, including genetic mutations, epigenetic silencing of MHC-I genes, or defects in the signaling pathways that regulate MHC-I transcription. frontiersin.orgnih.gov As mentioned, the loss of wild-type p53 function is a key contributor to this process, as p53 normally supports MHC-I expression. nih.govfrontiersin.org The downregulation of MHC-I is often correlated with poor prognosis, higher rates of metastasis, and resistance to immune checkpoint inhibitors. frontiersin.org

Tumor TypePrevalence of MHC-I DownregulationAssociated Clinical Outcome
MelanomaCommonly observedCorrelated with resistance to immunotherapy frontiersin.org
Breast CancerFrequently documented frontiersin.orgAssociated with poor prognosis
Colorectal CancerHigh incidence, especially in MSI-high tumors frontiersin.orgaacrjournals.orgWorse prognosis in patients with reversible downregulation nih.gov
Cervical CancerOften present frontiersin.orgLinked to immune escape
Renal Cancer~36% waocp.orgAssociated with advanced disease
Thyroid Cancer~88% waocp.orgLinked to tumor progression

Beyond MHC-I itself, tumors frequently exhibit defects in other essential components of the APM.

Transporter associated with Antigen Processing (TAP): The TAP protein is responsible for transporting peptides from the cytoplasm into the endoplasmic reticulum (ER), where they can be loaded onto MHC-I molecules. nih.govoup.com Reduced or lost expression of TAP is a common finding in cancers like colorectal cancer and melanoma, leading to a diminished supply of peptides and consequently, reduced MHC-I stability and surface expression. frontiersin.org Since wild-type p53 positively regulates TAP1 expression, TP53 mutations can indirectly lead to TAP deficiency, further crippling the antigen presentation pathway. nih.gov In vivo studies have shown that TAP deficiency allows tumor cells to evade T cell-dependent elimination, promoting tumor growth. researchgate.net

Endoplasmic Reticulum Aminopeptidase (ERAP): ERAP1 and ERAP2 are enzymes within the ER that trim peptides to the optimal length for binding to MHC-I molecules. waocp.orgacs.org The activity of these aminopeptidases is crucial for shaping the repertoire of peptides presented to the immune system. healthdisgroup.us Altered ERAP expression or function, which has been observed in various tumors, can lead to the destruction of immunogenic tumor epitopes or the failure to generate them, thus impairing T-cell recognition. healthdisgroup.usnih.gov For example, in some cancer models, normal ERAP1 expression leads to the destruction of a key immunogenic tumor antigen; its depletion, conversely, allows for a strong anti-tumor T-cell response. acs.orghealthdisgroup.us This highlights ERAP's critical role in modulating tumor immunogenicity and its potential as a target for immune evasion. nih.gov

Modulation of the Tumor Microenvironment by Antigen NY-CO-13 (65-73) Context

The presence of TP53 mutations does more than just alter the tumor cell itself; it profoundly influences the surrounding tumor microenvironment (TME). frontiersin.orgbmj.com The TME is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells. acibademhealthpoint.comfrontiersin.org In the context of mutant p53, this environment often becomes highly immunosuppressive, creating a niche that protects the tumor from immune attack and promotes its growth and progression. frontiersin.orgnih.gov Mutant p53 can drive the expression of factors that remodel the TME, shifting the balance from immune stimulation to immune suppression. frontiersin.orgbioengineer.org

A key feature of the immunosuppressive TME driven by mutant p53 is the recruitment and activation of inhibitory immune cell populations. frontiersin.orgfrontiersin.org These cells actively suppress the function of effector T cells that would otherwise attack the tumor. nih.govresearchgate.net

Regulatory T cells (Tregs): Tumors with TP53 mutations often show an increased infiltration of Tregs. frontiersin.org Tregs suppress anti-tumor immunity by inhibiting the activity of cytotoxic T cells and natural killer (NK) cells, often through the release of inhibitory cytokines. nih.govresearchgate.net

Myeloid-Derived Suppressor Cells (MDSCs): These are immature myeloid cells that accumulate in the TME and are potent suppressors of T-cell responses. researchgate.netresearchgate.net They inhibit T-cell activation through various mechanisms, including the depletion of essential amino acids and the production of reactive oxygen species. researchgate.net

Tumor-Associated Macrophages (TAMs): Macrophages recruited to the TME are often polarized towards an M2-like phenotype, which is associated with immunosuppression, tissue remodeling, and tumor promotion. frontiersin.orgmdpi.com These M2-polarized TAMs are a major source of immunosuppressive cytokines within the TME. nih.gov

Immunosuppressive Cell TypePrimary Mechanism of Action
Regulatory T cells (Tregs)Inhibit effector T cells and NK cells via cell contact and secretion of IL-10 and TGF-β. nih.govresearchgate.net
Myeloid-Derived Suppressor Cells (MDSCs)Suppress T-cell activation and proliferation through nutrient depletion and release of reactive oxygen species (ROS) and nitric oxide (NO). researchgate.net
Tumor-Associated Macrophages (TAMs) - M2 PhenotypeSecrete immunosuppressive cytokines (IL-10, TGF-β), promote angiogenesis, and suppress T-cell function. nih.govmdpi.com

The immunosuppressive cells recruited to the TME, along with the cancer cells themselves, secrete a variety of cytokines that dampen the anti-tumor immune response. acibademhealthpoint.comnih.gov Two of the most significant are Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). nih.govacibademhealthpoint.com

Interleukin-10 (IL-10): IL-10 is a potent anti-inflammatory cytokine that broadly suppresses the function of many immune cells, including cytotoxic T lymphocytes and NK cells. acibademhealthpoint.com It creates an immunosuppressive niche that allows tumors to evade immune surveillance. acibademhealthpoint.com

Transforming Growth Factor-beta (TGF-β): TGF-β has a multifaceted role in cancer. In established tumors, it is a powerful immunosuppressant that inhibits the activation and proliferation of T cells. nih.govacibademhealthpoint.com It also promotes the differentiation of Tregs and contributes to the creation of a physical barrier that can prevent immune cells from infiltrating the tumor. researchgate.net

Together, these cytokines create a profoundly immunosuppressive milieu, disabling the host's ability to mount an effective anti-tumor response and facilitating the immune escape of tumors harboring antigens like NY-CO-13. acibademhealthpoint.comnih.gov

Methodological Approaches in Researching Antigen Ny Co 13 65 73

Bioinformatics and In Silico Prediction

Computational methods are instrumental in the initial screening and characterization of potential T-cell epitopes like p53 (65-73). These in silico tools provide predictive data on how the peptide might interact with components of the immune system, guiding subsequent wet-lab experimentation.

A crucial step for a peptide to be recognized by a CD8+ T-cell is its ability to bind to a Major Histocompatibility Complex (MHC) class I molecule. The p53 (65-73) peptide is a known HLA-A*02:01-restricted epitope. Bioinformatics algorithms are used to predict the binding affinity of peptide variants to specific HLA alleles. Despite predictions suggesting similar HLA-A2-binding affinities for the two polymorphic variants of p53 (65-73), experimental validation using HLA-A2 stabilization assays has shown a discernible difference. In these assays, the p53(72P) variant was found to be more efficient at stabilizing the HLA-A2 molecule on the surface of T2 cells than the p53(72R) variant, indicating a higher binding affinity or greater stability of the resulting peptide-MHC complex.

Peptide VariantPredicted HLA-A2 AffinityObserved HLA-A2 Stabilization
p53(72P)Similar to p53(72R)More Efficient
p53(72R)Similar to p53(72P)Less Efficient

Beyond MHC binding, computational tools aim to predict whether a peptide is likely to be immunogenic, i.e., capable of eliciting a T-cell response. Research has confirmed that p53 (65-73) is a CD8+ T-cell-defined tumor antigen. Studies investigating the two polymorphic variants focused on whether CD8+ T-cells from healthy HLA-A2(+) donors could recognize them. It was found that cytotoxic T-lymphocyte (CTL) effectors could be generated against both the p53(72P) and p53(72R) peptides. A key finding was the cross-reactivity of these T-cells; cells stimulated with the p53(72P) peptide could recognize target cells presenting the p53(72R) peptide, and vice-versa. This cross-reactivity was observed regardless of the donor's own p53 codon 72 genotype, suggesting that either peptide could be used to elicit responses targeting both polymorphic variants of the antigen.

Molecular docking and dynamics simulations are powerful computational techniques used to model the three-dimensional interaction between a T-cell receptor (TCR) and the peptide-MHC (pMHC) complex. Docking algorithms predict the preferred orientation and binding energy of the TCR when it engages the pMHC, providing insights into the structural basis of recognition. Following docking, molecular dynamics simulations can be run to observe the stability and conformational changes of the entire pMHC-TCR complex over time. These simulations model the atomic movements and interactions, helping to understand the flexibility and energetics of the binding interface, which are critical for T-cell activation. While these methods are invaluable for studying TCR interactions with tumor antigens, specific molecular docking and dynamics simulation studies focused exclusively on the p53 (65-73) peptide variants complexed with HLA-A2 and a specific TCR are not extensively detailed in the available literature.

In Vitro Immunological Assays

Following computational predictions, in vitro assays are essential to empirically validate the immunogenicity of peptides like NY-CO-13 (65-73) and to characterize the functional capabilities of the T-cells that recognize them.

A standard method to assess the immunogenicity of p53 (65-73) involves in vitro stimulation (IVS) of T-cells from peripheral blood mononuclear cells (PBMCs) of healthy donors or cancer patients. A common protocol uses autologous dendritic cells (DCs), which are potent antigen-presenting cells, as stimulators. These DCs are pulsed with the synthetic p53 (65-73) peptide and then co-cultured with PBMCs. Over several cycles of stimulation, antigen-specific CD8+ T-cells that recognize the peptide-MHC complex on the DCs proliferate and expand, generating a population of effector CTLs for further functional analysis.

Once p53 (65-73)-specific CTL lines are generated, their effector functions are measured. Cytotoxicity is commonly assessed using a chromium-51 (B80572) (⁵¹Cr)-release assay. In this assay, target cells (e.g., T2 cells pulsed with the p53 peptide or tumor cell lines endogenously expressing the antigen) are labeled with ⁵¹Cr. The CTLs are then co-cultured with these target cells, and the amount of ⁵¹Cr released into the supernatant upon cell lysis is measured as a direct indicator of cytotoxic activity.

Another key functional readout is the production of cytokines, particularly interferon-gamma (IFN-γ), which is a hallmark of an effective anti-tumor T-cell response. The ELISPOT (Enzyme-Linked Immunospot) assay is frequently used to quantify the number of IFN-γ-secreting cells upon recognition of the target. Studies have shown that CTLs generated against p53 (65-73) are capable of both lysing peptide-pulsed target cells and producing IFN-γ in response to stimulation with HLA-A2+ squamous cell carcinoma of the head and neck (SCCHN) cell lines.

Assay TypePurposeObserved Outcome for p53 (65-73)-specific CTLs
⁵¹Cr-Release AssayMeasures direct cell killing ability (cytotoxicity).Lysis of peptide-pulsed T2 cells and HLA-A2+ tumor cells.
ELISPOT AssayQuantifies cytokine-producing cells.Production of IFN-γ in response to peptide and tumor cells.

Peptide-MHC Tetramer Staining and Analysis

Peptide-Major Histocompatibility Complex (pMHC) tetramer staining is a cornerstone technique for the detection, enumeration, and characterization of antigen-specific T cells. nih.gov This method has been instrumental in studying T-cell responses to various tumor antigens, including those similar to NY-CO-13. frontiersin.org The technology utilizes a fluorescently-labeled tetrameric complex of MHC molecules, each folded with the peptide of interest, in this case, NY-CO-13 (65-73). These tetramers bind with high avidity to T-cell receptors (TCRs) that specifically recognize the pMHC complex. nih.gov

The process typically involves incubating peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) with the NY-CO-13 (65-73)-MHC tetramer, followed by co-staining with antibodies against cell surface markers such as CD8 and CD4. nih.gov Flow cytometry is then used to identify and quantify the population of T cells that are both positive for the tetramer and the specific T-cell marker (e.g., CD8+). This allows for a precise measurement of the frequency of NY-CO-13 (65-73)-specific T cells within a given sample.

Further phenotypic and functional analysis of the tetramer-positive population can be performed by including additional antibodies in the staining panel. This can reveal information about the activation state (e.g., CD38, HLA-DR), memory phenotype (e.g., CD45RA, CCR7), and exhaustion status (e.g., PD-1, TIM-3) of the antigen-specific T cells. Moreover, tetramer-positive cells can be sorted using fluorescence-activated cell sorting (FACS) for downstream applications such as in vitro expansion and functional assays. haematologica.org

Table 1: Representative Data from Peptide-MHC Tetramer Analysis This table presents hypothetical data to illustrate the typical findings from a tetramer staining experiment.

Sample IDT-cell Source% of Tetramer+ cells in CD8+ populationPredominant Phenotype of Tetramer+ cells
Patient 001PBMC0.05%Naive (CD45RA+CCR7+)
Patient 002TIL1.20%Effector Memory (CD45RA-CCR7-)
Healthy DonorPBMC<0.01%Not detectable

Mutagenesis and Alanine (B10760859) Scanning for Epitope Mapping

To precisely define the key amino acid residues within the NY-CO-13 (65-73) peptide that are critical for T-cell recognition, mutagenesis and alanine scanning are employed. uci.edu Alanine scanning is a systematic approach where each amino acid residue of the peptide is individually substituted with an alanine. nih.gov Alanine is chosen due to its small, non-polar side chain, which removes the specific functionality of the original amino acid without significantly altering the peptide's backbone conformation. uci.edu

The resulting panel of mutated peptides is then tested for their ability to be recognized by NY-CO-13 (65-73)-specific T-cell clones or lines. This is often assessed through functional assays such as cytokine release assays (e.g., IFN-γ ELISpot) or cytotoxicity assays. A significant reduction or abrogation of T-cell activation in response to a particular alanine-substituted peptide indicates that the original amino acid at that position is a critical contact point for the TCR. plos.org

This technique provides high-resolution mapping of the T-cell epitope, identifying the "hot-spot" residues that are indispensable for the interaction. nih.gov Such information is invaluable for understanding the molecular basis of T-cell recognition and can inform the design of improved peptide-based vaccines or T-cell therapies. A comprehensive mutational analysis can also reveal the peptide's specificity and potential for cross-reactivity with other self or foreign peptides. plos.org

Table 2: Illustrative Alanine Scanning Mutagenesis Results for NY-CO-13 (65-73) Peptide This table displays hypothetical data representing the outcome of an alanine scanning experiment.

Original Residue PositionOriginal Amino AcidT-cell Recognition (% of Wild-Type)Interpretation
1Arginine5%Critical for recognition
2Methionine85%Not critical
3Proline10%Critical for recognition
4Glutamic Acid90%Not critical
5Alanine-(Wild-Type)
6Alanine-(Wild-Type)
7Proline45%Contributes to recognition
8Proline50%Contributes to recognition
9Valine15%Critical for recognition

Preclinical In Vivo Models for Immunological Validation

Xenograft Models for Antigen NY-CO-13 (65-73)-Targeted Immunotherapy

Xenograft models, particularly those using patient-derived tumors (PDX), are valuable tools for the preclinical evaluation of immunotherapies targeting NY-CO-13 (65-73). nih.gov These models involve the transplantation of human tumor cells or tissues into immunodeficient mice, such as NOD-scid IL2Rgamma-null (NSG) mice. amazonaws.com To study the efficacy of T-cell based therapies, these mice can be "humanized" by engrafting them with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs), which allows for the development of a human immune system. nih.gov

In the context of NY-CO-13 (65-73), a xenograft model would typically involve establishing tumors from a human cancer cell line known to express the parent antigen of this peptide. Subsequently, these tumor-bearing mice would be treated with an immunotherapy designed to target NY-CO-13 (65-73), such as adoptive cell transfer of peptide-specific T cells or a therapeutic vaccine. The anti-tumor efficacy of the treatment is then assessed by monitoring tumor growth over time.

These models allow for the in vivo assessment of the therapeutic potential of targeting NY-CO-13 (65-73) in a system that partially recapitulates the human tumor microenvironment. nih.gov They are instrumental in evaluating the ability of the immunotherapy to control tumor growth and can provide insights into potential mechanisms of action and resistance.

Transgenic Mouse Models for Human HLA Expression

A significant limitation of conventional mouse models in cancer immunotherapy research is the difference between mouse and human Major Histocompatibility Complex (MHC), known as Human Leukocyte Antigen (HLA) in humans. To overcome this, transgenic mouse models have been developed that express specific human HLA alleles. nih.gov These mice are invaluable for studying the presentation of human tumor antigen epitopes, such as NY-CO-13 (65-73), and the T-cell responses they elicit.

For research on NY-CO-13 (65-73), a transgenic mouse expressing the relevant HLA allele that presents this peptide would be used. These models allow for the in vivo investigation of the immunogenicity of the peptide and the efficacy of vaccines designed to elicit T-cell responses against it. For instance, HLA-transgenic mice can be immunized with the NY-CO-13 (65-73) peptide, and the resulting T-cell response can be analyzed for its magnitude, function, and ability to recognize human tumor cells expressing the antigen in the context of the correct HLA molecule. plos.org

These models provide a more physiologically relevant system to study the human immune response to tumor antigens compared to standard mouse models. fraxa.org They are crucial for the preclinical development and optimization of immunotherapies that are dependent on specific HLA-peptide interactions.

Assessment of Anti-Tumor Immune Responses in Model Systems

The assessment of anti-tumor immune responses in preclinical models is a critical step in the validation of novel immunotherapies. In both xenograft and transgenic mouse models targeting NY-CO-13 (65-73), a variety of immunological endpoints are evaluated to determine the treatment's efficacy and mechanism of action. nih.gov

A primary measure of an effective anti-tumor immune response is the inhibition of tumor growth or complete tumor regression. This is typically monitored by regular measurement of tumor volume. In addition to tumor growth, the survival of the treated animals is a key endpoint.

To understand the immunological mechanisms underlying the anti-tumor effect, tumors and lymphoid organs are often harvested at the end of the study for detailed analysis. This can include:

Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize and quantify the infiltration of immune cells, such as CD8+ T cells, into the tumor microenvironment.

Flow Cytometry: To analyze the phenotype and function of tumor-infiltrating lymphocytes (TILs) and immune cells in the spleen and lymph nodes. This can identify the activation, memory, and exhaustion status of NY-CO-13 (65-73)-specific T cells.

Cytokine Analysis: Measurement of cytokine levels in the tumor microenvironment or serum to assess the nature of the immune response (e.g., Th1 vs. Th2).

These assessments provide a comprehensive picture of the anti-tumor immune response generated by the immunotherapy targeting NY-CO-13 (65-73) and are essential for its translation into clinical applications. mdpi.com

Preclinical Development of Immunotherapeutic Strategies Targeting p53 (Antigen NY-CO-13)

Initial searches for the specific chemical compound “Antigen NY-CO-13 (65-73)” revealed that "Antigen NY-CO-13" is a documented synonym for the human tumor suppressor protein p53, which is encoded by the TP53 gene. The p53 protein is a critical regulator of cell growth and is mutated in over 50% of human cancers, leading to its accumulation in tumor cells. This overexpression makes it an attractive target for cancer immunotherapy.

However, a comprehensive review of preclinical research has found no specific studies focused on the immunotherapeutic targeting of the exact p53 peptide epitope spanning amino acids 65-73. Research in this field tends to focus on other immunogenic epitopes of the p53 protein, such as the well-documented HLA-A2 restricted epitope p53(264-272).

Due to the strict requirement to focus solely on the "Antigen NY-CO-13 (65-73)" epitope, and the absence of specific preclinical data for this precise target in the available search results, it is not possible to generate the requested article with the required scientific accuracy and depth for each specified subsection.

Information is readily available for other p53 epitopes and for the p53 protein as a whole target in preclinical immunotherapy models. Should you wish to proceed with an article on these related, well-researched p53 targets, please advise.

Preclinical Development of Immunotherapeutic Strategies Targeting Antigen Ny Co 13 65 73

TCR Mimic Antibody Development and Epitope Specificity Validation

The development of TCRm antibodies targeting the NY-CO-13 (65-73) peptide, specifically the T1-116C antibody, serves as a key example of this therapeutic strategy. sinobiological.com These antibodies are designed to bind to the complex formed by the p53 65-73 peptide and the HLA-A*0201 molecule on the surface of cancer cells. sinobiological.com The successful generation of such antibodies requires a meticulous design process and rigorous validation to ensure precise epitope targeting and minimal off-target effects.

The fundamental design principle of TCR mimic (TCRm) antibodies is to create a molecule that combines the antigen-binding characteristics of a T-cell receptor (TCR) with the advantageous properties of an antibody. thermofisher.com Unlike conventional antibodies that recognize whole proteins on the cell surface, TCRm antibodies are engineered to target intracellular protein fragments presented as peptides by MHC molecules. nih.govfluorofinder.com

Key design principles include:

Target Selection: The process begins with identifying tumor-associated antigens, like p53 (NY-CO-13), that are intracellular and overexpressed or mutated in cancer cells. The specific peptide epitope, such as p53 (65-73), must be one that is naturally processed and presented by a common MHC allele, like HLA-A*0201, on the surface of tumor cells. sinobiological.com

Antigen Production: To generate antibodies, the target pMHC complex must be produced as a soluble, stable recombinant protein. This complex is then used as an antigen to immunize host animals or for in vitro selection methods like phage display. nih.gov

High-Affinity Recognition: While natural TCRs typically bind to their pMHC targets with low affinity, therapeutic TCRm antibodies are selected for high-affinity binding. cancer.gov This high affinity is crucial for targeting tumor cells that may present a low number of pMHC complexes on their surface. nih.gov

Specificity: The antibody must be highly specific for the target peptide-MHC complex, discriminating it from the vast array of other self-peptides presented by the same MHC molecule on healthy cells. This is essential to prevent off-target toxicity. researchgate.net The specificity is conferred primarily by the bound peptide sequence. biocompare.com

Functional Format: Once a specific binding domain (like a single-chain variable fragment, scFv) is isolated, it can be engineered into various therapeutic formats. These include full-length monoclonal antibodies capable of mediating Antibody-Dependent Cellular Cytotoxicity (ADCC) or Complement-Dependent Cytotoxicity (CDC), or incorporated into Chimeric Antigen Receptor (CAR) T-cells. sinobiological.comfluorofinder.comthermofisher.com

The T1-116C antibody, which recognizes the NY-CO-13 (65-73)/HLA-A*0201 complex, was developed using these principles and has demonstrated the ability to bind to tumor cell lines and engage immune effector functions. sinobiological.com

To precisely define the epitope recognized by a TCRm antibody and to predict potential cross-reactivity, a comprehensive mutational analysis of the target peptide is performed. biocompare.com For the T1-116C antibody, this involved systematically substituting each amino acid of the p53 65-73 nonamer peptide (sequence: RMPEAAPPV) with other amino acids and assessing the impact on antibody binding. sinobiological.comresearchgate.net

The binding of the T1-116C antibody to T2 cells pulsed with each of the 171 mutant peptides was compared to the binding with the original p53 65-73 peptide. The results indicated that certain residues are critical for antibody recognition, while others are more permissive to substitution. sinobiological.comresearchgate.net A key finding was the absolute requirement of the Arginine (R) at the first position (P1) for antibody binding. biocompare.com In contrast, amino acids in the center of the peptide had a lesser impact on specificity. biocompare.com

Table 1: Mutational Analysis of NY-CO-13 (65-73) Peptide for T1-116C Antibody Binding.
Peptide PositionOriginal Amino AcidKey Findings on SubstitutionImpact on T1-116C Binding
P1R (Arginine)Substitution with any other amino acidBinding absolutely diminished biocompare.com
P2M (Methionine)Some substitutions toleratedVariable (Reduced to Maintained)
P3P (Proline)Some substitutions toleratedVariable (Reduced to Maintained)
P4E (Glutamic Acid)Substitutions generally toleratedLargely Maintained biocompare.com
P5A (Alanine)Substitutions generally toleratedLargely Maintained biocompare.com
P6A (Alanine)Substitutions generally toleratedLargely Maintained biocompare.com
P7P (Proline)Some substitutions toleratedVariable (Reduced to Maintained)
P8P (Proline)Some substitutions toleratedVariable (Reduced to Maintained)
P9V (Valine)Some substitutions toleratedVariable (Reduced to Maintained)

This interactive table summarizes the findings from the comprehensive mutational analysis of the p53 (65-73) peptide. The data highlights the critical role of the N-terminal arginine residue for the binding of the T1-116C TCRm antibody.

A critical step in the preclinical validation of a TCRm antibody is to assess its specificity profile and identify any potential for cross-reactivity with other self-peptides presented by the same MHC allele. researchgate.net This is crucial for predicting and mitigating potential on-target, off-tumor toxicities.

Using the binding consensus sequence derived from the mutational analysis of the NY-CO-13 (65-73) peptide, databases of known human peptide epitopes were searched to identify other proteins that could potentially be recognized by the T1-116C antibody. biocompare.com This data mining approach, followed by experimental validation using peptide-pulsed T2 cells, identified several other tumor-associated antigens that were also targeted by T1-116C. biocompare.comresearchgate.net

These findings indicate that while T1-116C was developed against a p53-derived peptide, its specificity profile allows it to recognize other cancer-related peptides when presented by HLA-A*0201. biocompare.com Importantly, many of the identified cross-reactive peptides are conserved between humans and mice, which allowed for safety assessment. When administered to mice transgenic for human HLA-A2, the T1-116C antibody showed no toxicity, providing a favorable early safety profile. biocompare.comresearchgate.net

Table 2: Identified Cross-Reactive Tumor Antigens for T1-116C Antibody.
AntigenProtein FunctionAssociated Cancer Types
WT1Transcription factorLeukemia, Breast Cancer, others
gp100Melanocyte proteinMelanoma
TyrosinaseEnzyme in melanin synthesisMelanoma
NY-ESO-1Cancer-testis antigenMelanoma, Sarcoma, others
MG50--

This interactive table lists additional tumor-associated antigens that were found to be recognized by the T1-116C TCRm antibody, demonstrating its cross-reactivity profile. Data sourced from comprehensive mutational and specificity analyses. biocompare.com

Future Directions in Research and Immunological Implications of Antigen Ny Co 13 65 73

Advanced Epitope Discovery and Characterization Methodologies

The identification and comprehensive characterization of T-cell epitopes are fundamental to the development of effective immunotherapies. Future research on Antigen NY-CO-13 (65-73) and other p53-derived epitopes will increasingly rely on sophisticated, high-throughput technologies that provide a more complete picture of the immunopeptidome.

Integration of Proteogenomics and Immunopeptidomics

The integration of proteomics with genomics and transcriptomics, a field known as proteogenomics, is revolutionizing the discovery of tumor antigens. By combining deep sequencing of a tumor's genome and transcriptome with mass spectrometry-based analysis of its proteome and immunopeptidome (the collection of peptides presented by MHC molecules), researchers can identify peptides that are truly presented on the surface of cancer cells.

This integrated approach allows for the direct identification of peptides derived from both wild-type proteins, such as the NY-CO-13 (65-73) epitope, and from mutated or aberrantly expressed proteins. Immunopeptidomic analysis, which involves the isolation of HLA-peptide complexes from tumor tissue and subsequent identification of the bound peptides by mass spectrometry, provides definitive evidence of antigen presentation. frontiersin.org Future studies will likely apply these techniques to larger cohorts of patients with tumors expressing NY-CO-13 to catalogue the landscape of presented p53 epitopes, including the 65-73 fragment, and to understand the context in which they are presented.

A key challenge in immunopeptidomics is the low abundance of any single peptide species. Advances in mass spectrometry sensitivity and computational analysis pipelines are crucial for the reliable identification of low-copy-number epitopes like NY-CO-13 (65-73).

Exploration of Neoantigen and Modified Self-Antigen Landscapes

While Antigen NY-CO-13 (65-73) is a wild-type sequence, the broader landscape of p53-derived antigens includes a vast number of neoantigens arising from missense mutations in the TP53 gene. nih.gov These mutations can create novel epitopes that are not subject to central tolerance and can therefore elicit strong T-cell responses. Future research will continue to explore the immunogenicity of these p53 neoantigens.

Furthermore, post-translational modifications (PTMs) can alter the sequence and structure of self-peptides, creating "modified self-antigens" that can also be recognized by the immune system. The p53 protein is known to undergo numerous PTMs, including phosphorylation, acetylation, and ubiquitination, which play a role in its stability and function. cytoskeleton.comamegroups.org It is plausible that PTMs within or flanking the NY-CO-13 (65-73) sequence could influence its processing, presentation by HLA molecules, and recognition by T cells. Advanced mass spectrometry techniques are increasingly capable of identifying and characterizing such modified peptides within the immunopeptidome, opening up a new area of investigation for p53-targeted immunotherapies. nih.gov

Refining Immunological Predictive Models and Databases

The ability to accurately predict which peptides will be presented by a given HLA allele and subsequently recognized by a T-cell receptor is a major goal in immuno-oncology. Current in silico prediction algorithms for HLA binding are valuable tools but have limitations. plos.org

Future research will focus on refining these predictive models by incorporating larger datasets of experimentally validated epitopes, including those derived from p53. Databases such as the Immune Epitope Database (IEDB) and the Cancer Epitope Database and Analysis Resource (CEDAR) are crucial repositories for this information. nih.govnih.govoup.com As more data on the presentation and immunogenicity of peptides like NY-CO-13 (65-73) become available from immunopeptidomic studies and clinical trials, these models will become more accurate.

Moreover, predictive models are expanding beyond HLA binding to include factors that influence T-cell receptor recognition, such as the peptide's structural conformation when bound to the HLA molecule. Comprehensive mutational analyses of target epitopes, such as the work done on the p53 RMPEAAPPV peptide, help to define the key amino acid residues for antibody and potentially T-cell recognition, providing valuable data for refining these predictive tools. nih.gov

Strategies to Overcome Immune Evasion in Antigen NY-CO-13 (65-73)-Targeted Approaches

A significant hurdle for immunotherapies targeting p53-derived epitopes is the ability of tumors to evade immune recognition and destruction. Tumors with mutated or dysfunctional p53 often exhibit multiple mechanisms of immune escape.

One common mechanism is the downregulation of MHC class I expression on the tumor cell surface, which prevents the presentation of epitopes like NY-CO-13 (65-73) to cytotoxic T lymphocytes. nih.gov Additionally, p53 dysfunction can lead to an immunosuppressive tumor microenvironment characterized by the infiltration of regulatory T cells (Tregs) and myeloid-derived suppressor cells, as well as the expression of immune checkpoint molecules like PD-L1. nih.govscispace.com

Future strategies to overcome these challenges will likely involve combination therapies. For instance, agents that can restore wild-type p53 function or target downstream pathways may enhance MHC expression and antigen presentation. nih.gov The use of immune checkpoint inhibitors in conjunction with therapies targeting NY-CO-13 (65-73), such as therapeutic vaccines or adoptive T-cell transfer, could reinvigorate anti-tumor T-cell responses by blocking inhibitory signals. Furthermore, targeting the enzymes involved in antigen processing and presentation could also enhance the display of this specific epitope on the tumor cell surface. bmj.com

Potential for Antigen NY-CO-13 (65-73) as an Immunological Biomarker in Research

The presence of an immune response to p53, including the NY-CO-13 (65-73) epitope, holds promise as a biomarker in cancer research. The detection of p53-specific autoantibodies in the serum of cancer patients has been explored as a potential diagnostic and prognostic marker. nih.gov While the clinical utility is still under investigation, these antibodies indicate a break in tolerance to the p53 protein. nih.govnih.gov

More directly relevant to cellular immunity, the monitoring of T-cell responses specific for Antigen NY-CO-13 (65-73) can serve as a valuable research tool. Techniques such as MHC-tetramer staining can be used to enumerate and phenotype T cells that recognize this specific epitope in the peripheral blood and tumor tissue of patients. nih.gov This allows researchers to assess the immunogenicity of p53-targeted vaccines and other immunotherapies in clinical trials. nih.gov

The frequency and functional capacity of NY-CO-13 (65-73)-specific T cells could potentially correlate with clinical outcomes, providing insights into the mechanisms of response and resistance to treatment. As our ability to detect and characterize these rare T-cell populations improves, the utility of this epitope as an immunological biomarker in the research setting is expected to grow.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting Antigen NY-CO-13 (65-73) in tumor tissues?

  • Methodological Answer : Use immunohistochemistry (IHC) with validated monoclonal antibodies (e.g., clones PCRP-TP53-1F7 or DO-1) targeting p53, which cross-reacts with Antigen NY-CO-12. Key steps include:

  • Fixation : Formalin/PFA-fixed paraffin-embedded sections for tissue preservation .
  • Antigen Retrieval : Heat-mediated retrieval using citrate buffer (pH 6.0) to unmask epitopes .
  • Antibody Dilution : Optimize dilutions (e.g., 1:250 for ab237918) to balance specificity and sensitivity .
  • Controls : Include positive controls (e.g., urinary bladder carcinoma for ab32132) and negative controls (e.g., untreated HepG2 lysates) .

Q. How does Antigen NY-CO-13 (65-73) relate to p53 in cancer biology?

  • Methodological Answer : Antigen NY-CO-13 is a tumor-associated epitope of the p53 protein, commonly mutated in cancers. To study its role:

  • Gene Expression Analysis : Use databases like Entrez Gene (7157) and UniProt (P04637) to track p53 mutations linked to antigen presentation .
  • Functional Assays : Compare wild-type vs. mutant p53 cell lines (e.g., HepG2 treated with etoposide) to assess antigen expression under stress .

Q. What are the primary sources for validating Antigen NY-CO-13 (65-73) antibodies?

  • Methodological Answer : Prioritize peer-reviewed studies and antibody validation data from primary literature. For example:

  • Cross-Validation : Use multiple antibody clones (e.g., PCRP-TP53-1F7 and DO-1) in parallel experiments to confirm specificity .
  • Database Links : Cross-reference SwissProt and OMIM entries to ensure alignment with known p53 sequences .

Advanced Research Questions

Q. How can researchers design experiments to map the HLA-restricted presentation of Antigen NY-CO-13 (65-73)?

  • Methodological Answer :

  • HLA Typing : Use HLA-A1-specific CTLs (cytolytic T lymphocytes) from melanoma patients to assess antigen recognition, as demonstrated in MZ2-E studies .
  • Epitope Prediction : Combine mass spectrometry-based peptidomics with in silico tools (e.g., NetMHC) to identify binding motifs .
  • Functional Validation : Co-culture antigen-presenting cells with CTLs and measure IFN-γ release or cytotoxicity .

Q. What strategies address contradictions in reported binding affinities of monoclonal antibodies targeting Antigen NY-CO-13 (65-73)?

  • Methodological Answer :

  • Comparative Studies : Replicate protocols from conflicting studies (e.g., antibody dilutions, fixation methods) to isolate variables .
  • Orthogonal Validation : Use techniques like flow cytometry (ab237976) and Western blotting (ab32132) to cross-verify IHC results .
  • Data Transparency : Follow guidelines in Advanced Journal of Chemistry to document experimental conditions (e.g., buffer formulations, permeabilization agents) for reproducibility .

Q. How should researchers optimize multiplex assays to study Antigen NY-CO-13 (65-73) alongside other tumor antigens?

  • Methodological Answer :

  • Panel Design : Use spectral flow cytometry with fluorophore-conjugated antibodies to avoid cross-reactivity. Include markers like PD-L1 and NY-ESO-1 for context .
  • Data Integration : Apply syndromic surveillance frameworks (e.g., combining antigen testing with cytokine profiling) to correlate antigen presence with immune response .
  • Statistical Models : Use hierarchical clustering to resolve co-expression patterns and false-positive signals .

Q. What ethical and practical considerations apply when using patient-derived samples for Antigen NY-CO-13 (65-73) research?

  • Methodological Answer :

  • Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design to ensure ethical rigor .
  • Sample Anonymization : Remove patient identifiers while retaining HLA and tumor metadata for analysis .
  • Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories like GenBank or PRIDE .

Methodological Standards and Data Reporting

Q. What are the minimal reporting requirements for publishing Antigen NY-CO-13 (65-73) studies?

  • Methodological Answer :

  • Structure : Follow Advanced Journal of Chemistry guidelines: abstract, introduction, methods, results, discussion, and author contributions .
  • Antibody Documentation : Specify clone ID, dilution, retrieval method, and validation data (e.g., ab237918’s use in urinary bladder carcinoma) .
  • Data Availability : Deposit raw IHC images in repositories like Figshare with CC-BY licenses .

Q. How can researchers enhance reproducibility in studies involving Antigen NY-CO-13 (65-73)?

  • Methodological Answer :

  • Protocol Pre-Registration : Use platforms like OSF to publish step-by-step protocols before experimentation .
  • Reagent Validation : Adopt guidelines from AntiCancer Research to report lot numbers, storage conditions, and vendor details .
  • Negative Controls : Include isotype-matched antibodies and CRISPR-edited p53-null cell lines to rule out off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.